

A Technical Guide to Enalaprilat-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: **Enalaprilat-d5** is the deuterium-labeled form of Enalaprilat, an active metabolite of the prodrug Enalapril. Enalaprilat functions as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component in the renin-angiotensin system (RAS) that regulates blood pressure.[1][2][3] Due to its chemical similarity to the endogenous compound but distinct mass, **Enalaprilat-d5** is an invaluable tool in research, primarily serving as an internal standard for the precise quantification of Enalaprilat in biological samples using mass spectrometry techniques.[4][5] This guide provides a comprehensive overview of **Enalaprilat-d5**, including supplier information, technical data, experimental protocols, and its role within the ACE signaling pathway.

Supplier and Chemical Identification

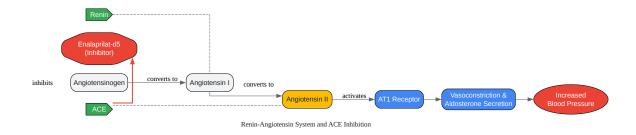
For researchers sourcing **Enalaprilat-d5**, several reputable suppliers provide this stable isotope-labeled compound for research purposes only. Each product is typically accompanied by a Certificate of Analysis confirming its identity and purity.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
MedChemExpres s	Enalaprilat-d5	349554-00-3	C18H19D5N2O5	353.42
Simson Pharma	Enalaprilat D5	349554-00-3	C18H19D5N2O5	353.43
Pharmaffiliates	Enalaprilat-d5	N/A	C18H19D5N2O5	353.43
Biosynth	Enalaprilat d5	349554-00-3	C18H19D5N2O5	353.42
Veeprho	Enalaprilat-d5	349554-00-3	C18H19D5N2O5	353.42
TLC Pharmachem	Enalaprilat-d5	349554-00-3	C18H19D5N2O5	353.42

Note: While CAS numbers are generally consistent, it's crucial to verify the specific product details with the supplier. The product is intended for research use only.[1][5][6][7][8][9]

Physicochemical Properties and Storage

Proper handling and storage are critical to maintaining the integrity of **Enalaprilat-d5**. The following table summarizes key solubility and stability data.


Parameter	Data	Source	
Solubility	DMSO: ≥ 50 mg/mL	MedChemExpress[10]	
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	MedChemExpress[11]	
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	MedChemExpress[1][10]	
Recommended Shipping	Room temperature (Continental US)	MedChemExpress[10]	
Appearance	White to off-white solid (Typical)	General	

Note: Always refer to the supplier-specific data sheet for the most accurate information. Reconstituted solutions should be prepared fresh for in-vivo experiments.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin System

Enalaprilat exerts its physiological effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a central enzyme in the Renin-Angiotensin System (RAS), which is critical for blood pressure regulation.[2][3] The pathway begins with the conversion of Angiotensinogen to Angiotensin I by Renin. ACE then cleaves Angiotensin I to form the potent vasoconstrictor, Angiotensin II.[3][12] Angiotensin II binds to the AT1 receptor, leading to a cascade of effects including vasoconstriction and aldosterone secretion, which ultimately increases blood pressure.[2][3] Enalaprilat competitively inhibits ACE, thereby reducing the production of Angiotensin II and leading to vasodilation and decreased blood pressure.[2]

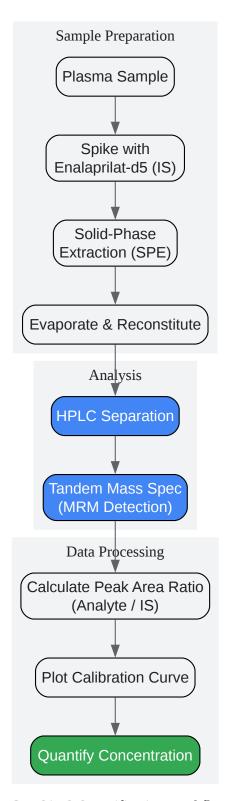
Click to download full resolution via product page

Figure 1. Diagram of the Renin-Angiotensin System showing inhibition by Enalaprilat.

Experimental Protocols and Applications

The primary application of **Enalaprilat-d5** is as an internal standard (IS) for the quantification of Enalaprilat in biological matrices like human plasma. Its use corrects for variability during sample preparation and analysis, ensuring high accuracy.[4][5]

Protocol 1: Quantification of Enalaprilat in Human Plasma by LC-MS/MS


This protocol is adapted from validated methods for the analysis of Enalaprilat.[13][14]

- 1. Preparation of Stock and Working Solutions:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2.0 mg of Enalaprilat and Enalaprilat-d5 in separate 2 mL volumetric flasks, bringing to volume with methanol.[13]
- Working Solutions: Prepare serial dilutions of the Enalaprilat stock solution with a suitable diluent (e.g., methanol:water) to create calibration curve standards. Prepare a working solution of Enalaprilat-d5 (IS).
- 2. Sample Preparation (Solid-Phase Extraction SPE):
- To 200 μL of human plasma, add the **Enalaprilat-d5** IS and vortex.
- Conditioning: Condition an SPE cartridge (e.g., C18 or mixed-mode) with 1 mL of methanol followed by 1 mL of water.[14]
- Loading: Load the plasma sample onto the cartridge.
- Washing: Wash the cartridge with 200 μ L of 0.1% formic acid in water to remove interferences.[14]
- Elution: Elute the analyte and IS with an appropriate solvent, such as 2% ammonia solution in methanol.[14]
- Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.
- 3. LC-MS/MS Conditions:

- LC Column: Zorbax Eclipse C18 (150 x 4.6 mm, 5 μm) or equivalent.[13]
- Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid (e.g., 65:35 v/v).[13]
- Flow Rate: 0.8 mL/min.
- Injection Volume: 20 μL.
- Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- Mass Transitions:
 - Enalaprilat: m/z 349 → 206[13]
 - Enalaprilat-d5 (IS): m/z 354.20 → 211.20[13]
- 4. Data Analysis:
- Quantify Enalaprilat by calculating the peak area ratio of the analyte to the IS.
- Construct a calibration curve by plotting the peak area ratios against the known concentrations of the prepared standards. The curve should exhibit a linear response with a correlation coefficient (r²) > 0.99.[13]

LC-MS/MS Quantification Workflow

Click to download full resolution via product page

Figure 2. General workflow for quantifying Enalaprilat using **Enalaprilat-d5** as an internal standard.

Protocol 2: In-Vitro ACE Inhibition Assay

This protocol measures the inhibitory activity of a compound like Enalaprilat on ACE.

- 1. Materials:
- Angiotensin-Converting Enzyme (ACE) from rabbit lung or other source.
- Substrate: Hippuryl-Histidyl-Leucine (HHL).
- Assay Buffer (e.g., Tris-HCl with NaCl and ZnCl₂).
- Test Compound (Enalaprilat) and Internal Standard (Enalaprilat-d5 for validation).
- Stopping Reagent: 1 N HCl.
- 2. Procedure:
- Prepare serial dilutions of Enalaprilat in the assay buffer.
- In a 96-well microplate, add 50 μL of the assay buffer (for control) or the Enalaprilat dilutions.
- Add 20 μL of the ACE enzyme solution to each well and pre-incubate at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding 50 μL of the HHL substrate solution to all wells.[4]
- Incubate the plate at 37°C for 30-60 minutes.
- Stop the reaction by adding 250 μL of 1 N HCl.[4]
- The product of the reaction, hippuric acid (HA), can be extracted with an organic solvent (e.g., ethyl acetate) and measured by HPLC with UV detection. The amount of HA produced is inversely proportional to the inhibitory activity of Enalaprilat.[15]
- 3. Data Analysis:

- Calculate the percentage of ACE inhibition for each concentration of Enalaprilat compared to the control (no inhibitor).
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Enalaprilat-D5 Sodium Salt | CAS No- 1356922-29-6 | Simson Pharma Limited [simsonpharma.com]
- 7. Enalaprilat D5 | CAS No- 349554-00-3 | Simson Pharma Limited [simsonpharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Enalaprilat d5 | 349554-00-3 | ZNA55400 | Biosynth [biosynth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. ahajournals.org [ahajournals.org]
- 13. omicsonline.org [omicsonline.org]
- 14. lcms.cz [lcms.cz]
- 15. High-performance liquid chromatographic determination of enalapril in human plasma by enzyme kinetic analytical method PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Enalaprilat-d5 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15572893#enalaprilat-d5-supplier-for-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com